molecular formula C20H21N3OS2 B2704772 N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-11-3

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2704772
CAS RN: 864917-11-3
M. Wt: 383.53
InChI Key: HWMFZSHGWAXAFL-UHFFFAOYSA-N
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Description

N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as MTAA, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes, making it a useful tool for studying various biological processes.

Scientific Research Applications

Anticancer Activity

  • The synthesis of novel 1,3,4-thiadiazole derivatives, including structures similar to N-mesityl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has demonstrated promising anticancer activities. Compounds were evaluated against MCF-7 and A549 tumor cell lines, with one derivative showing significant cytotoxic activity. This highlights the potential of such compounds in cancer treatment Çevik et al., 2020.
  • Another study focused on the synthesis and pharmacological evaluation of BPTES analogs as glutaminase inhibitors, suggesting the potential of these compounds in attenuating the growth of cancer cells, thereby offering a new avenue for cancer therapy Shukla et al., 2012.

Anticonvulsant Evaluation

  • Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide revealed significant anticonvulsant activity. This suggests the potential therapeutic application of these compounds in managing convulsive disorders Nath et al., 2021.

Antibacterial and Antifungal Activities

  • The synthesis and biological evaluation of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm also highlighted their insecticidal properties. This opens up potential applications in agricultural pest control Fadda et al., 2017.

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-12-5-7-16(8-6-12)19-22-20(26-23-19)25-11-17(24)21-18-14(3)9-13(2)10-15(18)4/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFZSHGWAXAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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